3,5-Dibromo-4-hydroxybenzoic acid
3,5-Dibromo-4-hydroxybenzoic acid
3,5-dibromo-4-hydroxybenzoic acid is a monohydroxybenzoic acid that is p-salicylic acid with bromo- substituents at C-3 and C-5 of the benzene ring. It has a role as a marine xenobiotic metabolite. It is a monohydroxybenzoic acid and a dibromobenzene. It derives from a benzoic acid and a 2,6-dibromophenol. It is a conjugate acid of a 3,5-dibromo-4-hydroxybenzoate and a 3,5-dibromo-4-oxidobenzoate(2-).
Brand Name:
Vulcanchem
CAS No.:
3337-62-0
VCID:
VC0194446
InChI:
InChI=1S/C7H4Br2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
SMILES:
C1=C(C=C(C(=C1Br)O)Br)C(=O)O
Molecular Formula:
C7H4Br2O3
Molecular Weight:
295.91 g/mol
3,5-Dibromo-4-hydroxybenzoic acid
CAS No.: 3337-62-0
Impurities
VCID: VC0194446
Molecular Formula: C7H4Br2O3
Molecular Weight: 295.91 g/mol
Purity: > 95%
CAS No. | 3337-62-0 |
---|---|
Product Name | 3,5-Dibromo-4-hydroxybenzoic acid |
Molecular Formula | C7H4Br2O3 |
Molecular Weight | 295.91 g/mol |
IUPAC Name | 3,5-dibromo-4-hydroxybenzoic acid |
Standard InChI | InChI=1S/C7H4Br2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) |
Standard InChIKey | PHWAJJWKNLWZGJ-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1Br)O)Br)C(=O)O |
Canonical SMILES | C1=C(C=C(C(=C1Br)O)Br)C(=O)O |
Appearance | White Solid |
Melting Point | >246ºC |
Description | 3,5-dibromo-4-hydroxybenzoic acid is a monohydroxybenzoic acid that is p-salicylic acid with bromo- substituents at C-3 and C-5 of the benzene ring. It has a role as a marine xenobiotic metabolite. It is a monohydroxybenzoic acid and a dibromobenzene. It derives from a benzoic acid and a 2,6-dibromophenol. It is a conjugate acid of a 3,5-dibromo-4-hydroxybenzoate and a 3,5-dibromo-4-oxidobenzoate(2-). |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | Dibromohydroxy Benzoic Acid; 3,5-dibromo-4-hydroxy-benzoicaci; Benzoic acid, 3,5-dibromo-4-hydroxy-; Bromoxynilbenzoic Acid; NSC 21184 |
PubChem Compound | 76857 |
Last Modified | Nov 11 2021 |
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